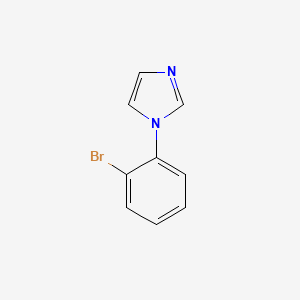

1-(2-Bromophenyl)-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPBSOYHRXOAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules and pharmaceuticals. Its unique electronic properties and synthetic versatility make it a privileged structure in drug discovery. The introduction of a bromophenyl substituent, as in 1-(2-Bromophenyl)-1H-imidazole, offers a valuable synthetic handle for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Bromophenyl)-1H-imidazole, offering insights into its synthesis, characterization, and safe handling. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and practical experimental protocols.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key predicted and known properties of 1-(2-Bromophenyl)-1H-imidazole and its close structural analogues.

| Property | 1-(2-Bromophenyl)-1H-imidazole (Predicted/Inferred) | 1-((2-Bromophenyl)sulfonyl)-1H-imidazole[1] | 1-(4-Bromophenyl)imidazole | 2-(2-Bromophenyl)-1H-imidazole[2] |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂O₂S | C₉H₇BrN₂ | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol | 287.14 g/mol | 223.07 g/mol | 223.07 g/mol |

| Melting Point | Not explicitly found. Likely a solid at room temperature. | Not available | Not available | Solid |

| Boiling Point | Not explicitly found. | Not available | Not available | 397.3 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Not available | Not available | Not available |

| pKa | Not explicitly found. The imidazole moiety generally has a pKa around 7 for the protonated form. | Not available | Not available | Not available |

| LogP (predicted) | ~2.4 | 1.9 | ~2.4 | ~2.4 |

Note: Some data for 1-(2-Bromophenyl)-1H-imidazole is inferred from its isomers and closely related structures due to a lack of direct experimental values in the available literature.

Synthesis and Purification

The synthesis of N-arylimidazoles can be achieved through several established methods, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide reliable routes to the target compound from readily available starting materials.

Synthetic Pathways

Two primary retrosynthetic disconnections for 1-(2-Bromophenyl)-1H-imidazole are illustrated below, representing the Ullmann and Buchwald-Hartwig approaches.

Caption: Retrosynthetic analysis of 1-(2-Bromophenyl)-1H-imidazole.

Experimental Protocol: Ullmann-type Synthesis of N-Arylimidazoles

This protocol is a general method for the synthesis of N-arylimidazoles and can be adapted for the synthesis of 1-(2-Bromophenyl)-1H-imidazole[3]. The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a nucleophile, in this case, imidazole[4][5].

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine imidazole (1.0 mmol), 1-bromo-2-iodobenzene (or 1,2-dibromobenzene) (1.0 mmol), and potassium hydroxide (3.0 mmol).

-

Solvent and Catalyst Addition: Add a mixture of water and isopropyl alcohol (1:1 v/v, 4 mL) to the flask. To this suspension, add Pd/AlO(OH) nanoparticles (25 mg) as the catalyst[3].

-

Reaction Execution: The reaction mixture is then subjected to ultrasonic irradiation for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the catalyst is removed by centrifugation and washed with ethanol. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:5 v/v) as the eluent to afford the pure N-aryl imidazole derivative[3].

Purification by Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds[4][6][7][8][9]. The choice of solvent is critical for successful recrystallization[4]. A good solvent will dissolve the compound when hot but not when cold. For N-arylimidazoles, a common and effective solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.

Protocol for Recrystallization:

-

Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, this is not a good single solvent. If it is sparingly soluble, it may be a good candidate.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Caption: General workflow for purification by recrystallization.

Spectroscopic and Chromatographic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(2-Bromophenyl)-1H-imidazole, both ¹H and ¹³C NMR would be informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the bromophenyl group. The protons on the imidazole ring typically appear in the range of 7-8 ppm. The aromatic protons on the bromophenyl ring will also resonate in this region, and their splitting patterns will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in both the imidazole and bromophenyl rings. The carbon atoms of the imidazole ring generally appear in the range of 115-140 ppm[10]. The carbons of the bromophenyl ring will also have distinct chemical shifts, with the carbon attached to the bromine atom being significantly influenced.

Illustrative ¹H NMR Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:

-

¹H NMR (500 MHz, CDCl₃): δ 5.28 (s, 2H), 7.09 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 7.5 Hz, 2H), 7.31 (t, J = 7.0 Hz, 1H), 7.37 (t, J = 7.5 Hz, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 3H), 7.79 (s, 1H), 8.19 (d, J = 8.0 Hz, 1H).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-(2-Bromophenyl)-1H-imidazole is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-Br stretching.

Illustrative IR Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:

-

IR (neat, cm⁻¹): 3062, 2927, 1661, 1595, 1472, 1358, 1262, 1183, 1023, 745.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-(2-Bromophenyl)-1H-imidazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Illustrative High-Resolution Mass Spectrometry (HRMS) Data for a Related Compound (1-Benzyl-4-(2-bromophenyl)-2-phenyl-1H-imidazole)[11]:

-

HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0663.

Thin Layer Chromatography (TLC)

Protocol for TLC Analysis:

-

Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.

-

Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it on the baseline using a capillary tube.

-

Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate, 4:1 v/v). Ensure the solvent level is below the baseline.

-

Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. The spots can be visualized under UV light or by staining (e.g., with iodine vapor).

-

Rf Calculation: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Caption: Workflow for Thin Layer Chromatography analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of imidazole derivatives, reversed-phase HPLC is commonly used[16][17].

General HPLC Conditions for N-Arylimidazoles:

-

Column: A C18 or C8 reversed-phase column is typically suitable[17].

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase can be adjusted to optimize separation[17].

-

Detection: UV detection is generally used, with the wavelength set to the absorbance maximum of the compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[2][18][19].

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[2][18][19]. Avoid contact with skin and eyes[2][18][19].

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[18].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures (General Guidance for Imidazole Derivatives):

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention[19].

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[19].

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention[19].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery and Materials Science

Brominated imidazoles, including 1-(2-Bromophenyl)-1H-imidazole, are valuable building blocks in several scientific fields.

-

Drug Discovery: The bromine atom serves as a key functional group for introducing molecular diversity through cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening against various biological targets. The imidazole core itself is present in many FDA-approved drugs.

-

Materials Science: The electronic properties of brominated aromatic compounds make them useful in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

1-(2-Bromophenyl)-1H-imidazole is a compound of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. While a complete experimental dataset for its physicochemical properties is not yet fully established in the public domain, this guide provides a comprehensive overview based on data from closely related compounds and established experimental protocols. The synthetic routes and characterization methods detailed herein offer a practical framework for researchers working with this and similar N-arylimidazole derivatives. As with any chemical, proper safety precautions are paramount during handling and use.

References

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. (2018-07-19). [Link]

-

1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. [Link]

-

Recrystallization. University of California, Los Angeles. [Link]

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[19]imidazo[1,2-d][11][18][19]triazine Derivatives. MDPI. [Link]

-

Recrystallization and Crystallization. University of California, Davis. [Link]

-

How To: Purify by Crystallization. University of Rochester. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. (2025-02-16). [Link]

-

Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

-

Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. TSI Journals. [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. (2020-12-30). [Link]

-

SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. (2022-04-04). [Link]

-

2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole. PubChem. [Link]

-

Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. Springer. [Link]

-

Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.. ResearchGate. [Link]

-

A Practical Guide to TLC (Thin Layer Chromatography). YouTube. (2022-06-10). [Link]

-

2-(2-bromophenyl)-1h-imidazole (C9H7BrN2). PubChemLite. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Dergipark. (2020-05-14). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025-04-03). [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... ResearchGate. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. (2020-08-19). [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Recrystallization. MIT Digital Lab Techniques Manual. (2010-02-04). [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]

- Process for purifying imidazoles and imidazol-based agents by crystallisation.

- Process for preparing n-tritylimidazole compounds.

-

2-[(E)-(3-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. SpectraBase. [Link]

-

Imidazole quantification by LC determination. Wiley Analytical Science. (2019-12-25). [Link]

-

Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. (2025-08-06). [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

Sources

- 1. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole | C9H7BrN2O2S | CID 26369983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. biomedres.us [biomedres.us]

- 4. mt.com [mt.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. How To [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. organomation.com [organomation.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmbio.byu.edu [mmbio.byu.edu]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. zycz.cato-chem.com [zycz.cato-chem.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(2-Bromophenyl)-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 1-(2-Bromophenyl)-1H-imidazole

In the landscape of modern medicinal chemistry and materials science, N-aryl imidazoles represent a privileged scaffold. Their presence in biologically active molecules and functional materials is well-documented. The specific compound, 1-(2-Bromophenyl)-1H-imidazole, serves as a particularly versatile synthetic intermediate. The bromine atom at the ortho position is not merely a substituent; it is a reactive handle, poised for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the systematic construction of complex, sterically hindered molecular architectures.[1] This guide provides a comprehensive overview of its synthesis via modern catalytic methods and its rigorous characterization, reflecting field-proven insights into the causality behind the chosen experimental pathways.

Part 1: Synthetic Strategies for C-N Bond Formation

The formation of the aryl-N-imidazole bond is the key transformation in synthesizing 1-(2-Bromophenyl)-1H-imidazole. While classical methods exist, modern palladium- and copper-catalyzed cross-coupling reactions offer superior yields, functional group tolerance, and milder conditions.

The Preferred Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction provides a highly efficient and versatile route using imidazole and 1-bromo-2-iodobenzene or 1,2-dibromobenzene as starting materials.

Causality of Component Selection:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and convenient to use a stable Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to Pd(0).[3][4]

-

Phosphine Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and facilitating the catalytic cycle. For N-arylation of imidazoles, bulky, electron-rich phosphine ligands like XPhos or BINAP are often required.[4] These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is essential to deprotonate the imidazole N-H, making it a more potent nucleophile.[4] Common choices include sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the base and interference with the catalytic cycle.[3]

Catalytic Cycle Mechanism:

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, ligand exchange/deprotonation, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Classic Alternative: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[5] While it predates the Buchwald-Hartwig reaction, it often requires higher temperatures (>150 °C) and stoichiometric amounts of copper.[5] However, modern protocols have been developed using soluble copper salts (e.g., CuI, Cu₂O) and ligands like 1,10-phenanthroline, which allow the reaction to proceed under milder conditions.[6][7]

Comparative Insight: The Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods. It is particularly useful when palladium-sensitive functional groups are present in the substrates. However, for general laboratory synthesis, the broader substrate scope and milder conditions of the Buchwald-Hartwig amination often make it the more reliable and preferred method.[2][5]

Part 2: Experimental Protocol and Workflow

This section provides a representative, self-validating protocol for the synthesis of 1-(2-Bromophenyl)-1H-imidazole via Buchwald-Hartwig amination.

Detailed Synthesis Protocol

Reagents:

-

Imidazole (1.2 equiv.)

-

1-Bromo-2-iodobenzene (1.0 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv.)

-

Cesium Carbonate (Cs₂CO₃, 2.5 equiv.)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Cesium Carbonate, Imidazole, Palladium(II) Acetate, and XPhos.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[8]

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-2-iodobenzene. The use of 1-bromo-2-iodobenzene is strategic, as the C-I bond will undergo oxidative addition preferentially over the C-Br bond.

-

Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 8-16 hours.[9]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[8]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and analysis.

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-Bromophenyl)-1H-imidazole.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The spectrum will show distinct signals for the three protons on the imidazole ring and the four protons on the bromophenyl ring. The protons on the imidazole ring typically appear in the 7-8 ppm range.[10] The aromatic protons of the bromophenyl group will also be in the aromatic region, with splitting patterns determined by their coupling to adjacent protons.

-

¹³C NMR: The spectrum will show nine distinct carbon signals (three for the imidazole ring and six for the bromophenyl ring). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, typically around 115-125 ppm.[11]

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition. For 1-(2-Bromophenyl)-1H-imidazole (C₉H₇BrN₂), the mass spectrum will exhibit a characteristic isotopic pattern for bromine. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M+2).[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands include C-H stretching for the aromatic and imidazole rings (~3100-3000 cm⁻¹), C=N and C=C stretching vibrations within the imidazole ring (~1600-1450 cm⁻¹), and C-Br stretching.[13][14]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-8.0 ppm (m, 7H, Ar-H & Imidazole-H) |

| Specific imidazole protons: H2, H4, H5 will be distinct. | ||

| ¹³C NMR | Chemical Shift (δ) | ~115-145 ppm (9 signals) |

| C-Br Signal | ~123 ppm[15] | |

| Imidazole Carbons | C2: ~138 ppm, C4/C5: ~120-130 ppm[10] | |

| Mass Spec. | Molecular Formula | C₉H₇BrN₂ |

| (EI) | Molecular Weight | 222.08 g/mol |

| Molecular Ion (M⁺) | m/z ≈ 222 & 224 (1:1 ratio due to ⁷⁹Br/⁸¹Br) | |

| IR Spectroscopy | Aromatic C-H Stretch | 3150-3000 cm⁻¹ |

| C=N, C=C Stretch | 1610-1450 cm⁻¹[16] | |

| C-Br Stretch | 600-500 cm⁻¹ |

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Publications. (n.d.). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Sinfoo. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved from [Link]

-

NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]

-

BMRB. (n.d.). bmse000096 Imidazole. Retrieved from [Link]

-

ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole. WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. WebBook. Retrieved from [Link]

-

NIH. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-Bromophenyl)-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Bromophenyl)-1H-imidazole, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. While this specific isomer may not be as readily cataloged as its counterparts, its synthesis is grounded in well-established chemical principles, making it an accessible and important target for novel molecular design. This document will detail its synthesis, predicted properties, and potential applications, offering a comparative perspective with its more common isomers.

Chemical Identity: CAS Number and Synonyms

A dedicated CAS (Chemical Abstracts Service) number for 1-(2-Bromophenyl)-1H-imidazole is not consistently found across major chemical databases. This suggests that it is less common as a commercially available reagent compared to its isomers. However, the compound is unambiguously named and structurally defined.

Systematic Synonyms:

-

1-(2-bromophenyl)imidazole

-

N-(2-bromophenyl)imidazole

For clarity and differentiation, the CAS numbers for closely related and commercially available isomers are provided below:

| Compound Name | CAS Number |

| 2-(2-Bromophenyl)-1H-imidazole | 162356-38-9[1][2] |

| 4-(2-Bromophenyl)-1H-imidazole | 450415-78-8 |

| 1-(4-Bromophenyl)-1H-imidazole | 10040-96-7[3] |

Physicochemical Properties: A Comparative Overview

The physicochemical properties of 1-(2-Bromophenyl)-1H-imidazole can be predicted using computational models. For a practical perspective, these predicted values are presented alongside the experimental data for the commercially available isomer, 2-(2-Bromophenyl)-1H-imidazole.

| Property | Predicted for 1-(2-Bromophenyl)-1H-imidazole | Experimental for 2-(2-Bromophenyl)-1H-imidazole |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol | 223.07 g/mol [2] |

| Boiling Point | ~390 °C at 760 mmHg | 397.3 °C at 760 mmHg[2] |

| LogP (o/w) | ~2.5 | Not available |

| Physical Form | Predicted to be a solid at room temperature. | Solid[2] |

Synthesis of 1-(2-Bromophenyl)-1H-imidazole: A Practical Approach

The synthesis of 1-(2-Bromophenyl)-1H-imidazole is most effectively achieved through the N-arylation of imidazole with a suitable 2-bromophenyl electrophile. Both copper- and palladium-catalyzed cross-coupling reactions are well-established methods for forming such C-N bonds.

Rationale for Synthetic Route

The direct N-arylation of imidazole with an aryl halide is a powerful and versatile method.[4][5][6][7]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a highly efficient method for forming C-N bonds. The choice of phosphine ligand is critical for achieving high yields and selectivity, especially with a potentially inhibitory substrate like imidazole.

-

Copper-Catalyzed Ullmann Condensation: This is a classical and often cost-effective alternative to palladium catalysis. Modern protocols often use ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to improve reaction efficiency and substrate scope.

Given its reliability and generally milder reaction conditions, a palladium-catalyzed approach is detailed below. The key to success with imidazole substrates is often to pre-form the active palladium-ligand complex before introducing the imidazole, which can otherwise inhibit catalyst formation.[4][8]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is based on established methods for the N-arylation of imidazoles with aryl bromides.[4][8]

Materials:

-

Imidazole

-

1-bromo-2-iodobenzene or 1,2-dibromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable biarylphosphine ligand (e.g., XPhos or SPhos)

-

Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

Catalyst Pre-activation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.6 mol%) in anhydrous toluene.

-

Reaction Assembly: In a separate dry Schlenk flask, add imidazole (1.2 equivalents), 1-bromo-2-iodobenzene (1.0 equivalent), and K₃PO₄ (2.0 equivalents).

-

Initiation: Transfer the pre-activated catalyst solution to the flask containing the imidazole mixture via cannula.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(2-Bromophenyl)-1H-imidazole.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1-(2-Bromophenyl)-1H-imidazole.

Characterization of 1-(2-Bromophenyl)-1H-imidazole

The successful synthesis of the target compound would be confirmed by standard analytical techniques. The expected spectral data would be:

-

¹H NMR: The spectrum would show characteristic signals for the imidazole protons and the four protons of the bromophenyl ring. The protons on the imidazole ring would appear as distinct singlets or doublets, while the aromatic protons would exhibit a complex multiplet pattern due to their coupling.

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine unique carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Reactivity and Applications in Drug Discovery

1-(2-Bromophenyl)-1H-imidazole is a versatile intermediate for the synthesis of more complex molecules for drug discovery.

Reactivity

The bromine atom on the phenyl ring serves as a reactive handle for a variety of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: To introduce alkyne functionalities.

-

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.

-

Heck Coupling: To form new carbon-carbon double bonds.

This reactivity allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Potential as a Scaffold in Medicinal Chemistry

Imidazole derivatives are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The 1-(2-bromophenyl)-1H-imidazole scaffold can be elaborated to target a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metalloenzymes.

Illustrative Signaling Pathway

Caption: Potential role as a kinase inhibitor scaffold.

Comparative Analysis with Isomers

The position of the bromophenyl group on the imidazole ring significantly influences the molecule's properties and reactivity.

-

1-(2-Bromophenyl)-1H-imidazole (this guide): The bromophenyl group is attached to a nitrogen atom. The C-Br bond is available for cross-coupling, and the imidazole ring can be further functionalized at the C2, C4, and C5 positions.

-

2-(2-Bromophenyl)-1H-imidazole: The bromophenyl group is at the C2 position. This isomer is also a valuable building block for cross-coupling reactions.[1] The N-H protons can be substituted, offering additional points for diversification.

-

4(5)-(2-Bromophenyl)-1H-imidazole: The bromophenyl group is at the C4 (or C5) position. This isomer also allows for functionalization at the C-Br bond and the nitrogen atoms.

The choice of isomer depends on the desired final structure and the synthetic strategy. The 1-substituted isomer provides a direct route to molecules where the imidazole core is directly attached to a functionalizable phenyl ring via a nitrogen atom, which can be advantageous for certain target classes.

Conclusion

1-(2-Bromophenyl)-1H-imidazole, while not as commonly cataloged as its isomers, represents a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its preparation via established N-arylation protocols opens the door to a wide array of novel compounds through subsequent functionalization of the bromophenyl ring. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile scaffold in their pursuit of new therapeutic agents.

References

-

Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. [Link]

-

THEORETICAL STUDY ON CUI-CATALYZED LIGAND-FREE N-ARYLATION OF IMIDAZOLE WITH BROMOBENZENE. World Scientific. [Link]

-

1-((2-Bromophenyl)sulfonyl)-1H-imidazole. PubChem. [Link]

-

Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

-

Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

-

1-(4-Bromophenyl)imidazole. PubChem. [Link]

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]

-

2-(4-Bromophenyl)-1-methyl-1H-imidazole. PubChem. [Link]

-

1-(3-Bromophenyl)-1H-benzo[d]imidazole. PubChem. [Link]

-

Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. ResearchGate. [Link]

-

Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. TSI Journals. [Link]

-

2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biomedres.us [biomedres.us]

- 8. dspace.mit.edu [dspace.mit.edu]

Introduction: The Structural Significance of 1-(2-Bromophenyl)-1H-imidazole

An In-Depth Technical Guide to the Spectroscopic Profile of 1-(2-Bromophenyl)-1H-imidazole

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Bromophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide emphasizes the causal relationships behind spectroscopic observations and provides robust, self-validating experimental protocols.

1-(2-Bromophenyl)-1H-imidazole belongs to the N-aryl imidazole class of compounds. The imidazole ring is a crucial pharmacophore found in many biological systems and pharmaceutical agents, including the amino acid histidine.[1] The presence of a 2-bromophenyl group introduces specific steric and electronic effects, including a potential site for further synthetic modification (e.g., cross-coupling reactions). Accurate spectroscopic characterization is the cornerstone of confirming the molecular identity and purity of such compounds, which is a non-negotiable prerequisite for any subsequent application.

This guide will deconstruct the predicted and analogous spectroscopic data to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 1-(2-Bromophenyl)-1H-imidazole, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

The reliability of NMR data is contingent upon a meticulous experimental setup. The following protocol is designed to yield high-quality, reproducible spectra.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2-Bromophenyl)-1H-imidazole.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solvating power for many organic molecules and its single residual peak at ~7.26 ppm. For compounds with limited solubility or for studying proton exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[2][3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often reference the residual solvent peak.[2]

-

Data Acquisition:

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[4][5]

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Expected Chemical Shifts and Couplings: The spectrum is divided into two main regions: the aromatic region (for both the phenyl and imidazole rings) and the aliphatic region (which is absent in this molecule). The protons on the imidazole ring typically appear in a range of 6.5-8.0 ppm.[6] The protons of the bromophenyl ring will also be in the aromatic region, typically between 7.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Data for 1-(2-Bromophenyl)-1H-imidazole (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Field Insights |

| H-2' (Im) | ~7.8 - 8.0 | s (singlet) | - | This proton is adjacent to two nitrogen atoms, which are electron-withdrawing, causing a significant downfield shift. Its singlet nature arises from the lack of adjacent protons. |

| H-5' (Im) | ~7.2 - 7.4 | t (triplet) | ~1.2 | This proton shows a small coupling to H-4'. The exact chemical shift is sensitive to the solvent and electronic effects from the phenyl ring. |

| H-4' (Im) | ~7.1 - 7.3 | t (triplet) | ~1.2 | Similar to H-5', this proton is part of the imidazole ring's aromatic system and couples with H-5'. |

| H-6 (Ph) | ~7.7 - 7.8 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | This proton is ortho to the bromine atom, which deshields it. It exhibits ortho coupling to H-5 and meta coupling to H-4. |

| H-3 (Ph) | ~7.5 - 7.6 | dd (doublet of doublets) | J ≈ 8.0, 1.5 | This proton is ortho to the point of attachment to the imidazole ring. It shows ortho coupling to H-4 and meta coupling to H-5. |

| H-4/H-5 (Ph) | ~7.3 - 7.5 | m (multiplet) | - | These two protons are in the middle of the aromatic system and are expected to overlap, appearing as a complex multiplet due to mutual coupling. |

Im = Imidazole ring; Ph = Phenyl ring

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are often necessary. In some cases, fast tautomerization in imidazole rings can lead to missing signals in solution-state ¹³C NMR.[7]

Table 2: Predicted ¹³C NMR Data for 1-(2-Bromophenyl)-1H-imidazole (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Field Insights |

| C-2' (Im) | ~135 - 138 | This carbon is positioned between two nitrogen atoms, resulting in a significant downfield shift. |

| C-5' (Im) | ~129 - 131 | A standard aromatic carbon in a five-membered heterocyclic ring. |

| C-4' (Im) | ~118 - 121 | This carbon is typically more shielded compared to C-5' in N-substituted imidazoles. |

| C-1 (Ph) | ~136 - 138 | The ipso-carbon attached to the imidazole nitrogen. |

| C-2 (Ph) | ~122 - 124 | The ipso-carbon attached to the bromine atom. The C-Br bond causes a notable shielding effect compared to an unsubstituted carbon. |

| C-3 (Ph) | ~134 - 135 | Aromatic CH carbon ortho to the imidazole substituent. |

| C-6 (Ph) | ~130 - 132 | Aromatic CH carbon ortho to the bromine atom. |

| C-4 (Ph) | ~128 - 129 | Standard aromatic CH carbon. |

| C-5 (Ph) | ~125 - 127 | Standard aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation

Methodology for Solid Samples (KBr Pellet):

-

Grinding: Grind a small amount (0.1-2% of the KBr amount) of 1-(2-Bromophenyl)-1H-imidazole with anhydrous potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[8]

-

Pressing: Place the powder mixture into a pellet press and apply pressure (typically several tons) for a few minutes.

-

Analysis: A good pellet is thin and transparent.[8] Place the pellet in the IR spectrometer's sample holder for analysis.

An alternative for some solids or liquids is to use Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Interpretation of the IR Spectrum

The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to different bond vibrations.

Table 3: Predicted IR Absorption Bands for 1-(2-Bromophenyl)-1H-imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Insights |

| 3150 - 3000 | C-H Stretch | Aromatic (Imidazole & Phenyl) | The presence of peaks in this region confirms the aromatic C-H bonds. |

| 1610 - 1450 | C=C and C=N Stretch | Aromatic Rings | This complex region, often called the "fingerprint region," contains multiple bands corresponding to the stretching vibrations within both the imidazole and phenyl rings.[9][10] |

| ~1250 | C-N Stretch | Aryl-N bond | This band corresponds to the stretching of the bond between the phenyl ring and the imidazole nitrogen. |

| 1100 - 1000 | C-H in-plane bending | Aromatic Rings | Further confirms the aromatic nature of the compound. |

| ~750 | C-H out-of-plane bending | Ortho-disubstituted Phenyl | A strong band in this region is highly characteristic of an ortho-disubstituted benzene ring. |

| 600 - 500 | C-Br Stretch | Aryl Bromide | The presence of a band in the far-IR region indicates the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[11]

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) can be used, typically coupled with Liquid Chromatography (LC-MS).

Analysis of the Mass Spectrum

The mass spectrum of 1-(2-Bromophenyl)-1H-imidazole will have several key features.

-

Molecular Ion (M⁺): The molecular weight of C₉H₇BrN₂ is 221.98 g/mol . A crucial feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as two peaks of almost equal intensity at m/z 222 and 224. This is a definitive indicator of a monobrominated compound.[11]

-

Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure. High-energy ionization will cause the molecular ion to break apart in predictable ways.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 222 | 224 | [C₉H₇BrN₂]⁺ | Molecular Ion (M⁺) |

| 143 | 143 | [C₉H₇N₂]⁺ | Loss of a bromine radical (•Br). This is a very common fragmentation for alkyl/aryl halides. |

| 116 | 116 | [C₈H₆N]⁺ | Loss of •Br followed by the loss of hydrogen cyanide (HCN) from the imidazole ring. |

| 90 | 90 | [C₆H₄N]⁺ | Further fragmentation of the imidazole ring. |

| 68 | 68 | [C₃H₄N₂]⁺ | The imidazole ring itself. |

Visualization of Key Fragmentation

The primary fragmentation pathway involves the loss of the bromine radical, which is a key diagnostic step.

Caption: Primary EI-MS fragmentation pathway for 1-(2-Bromophenyl)-1H-imidazole.

Conclusion

The spectroscopic characterization of 1-(2-Bromophenyl)-1H-imidazole is achievable through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed framework for both acquiring and interpreting the necessary data. The predicted spectra, based on established chemical principles and comparison with analogous structures, offer a reliable reference for researchers. The key identifiers for this compound are the specific patterns in the aromatic region of the NMR spectra, the characteristic IR bands for an ortho-disubstituted aryl bromide, and the distinctive 1:1 isotopic pattern for the molecular ion in the mass spectrum. Adherence to the outlined protocols will ensure data integrity and confident structural confirmation.

References

-

Ghorai, P., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]

-

Hassan, L. A., et al. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR - Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl... Available at: [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - Supplementary Information. Available at: [Link]

-

Li, J., et al. (2017). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[12][13]imidazo[1,2-d][6][12][14]triazine Derivatives. Molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Co-catalyzed synthesis of 2-substituted benzimidazoles. Available at: [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - c7dt02584j1.pdf. Available at: [Link]

-

TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole compounds. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - A general Pd-catalyzed aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit... - Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Bromobenzyl)-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Available at: [Link]

-

PubChem. (n.d.). 2-[2-(2-bromophenyl)propyl]-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FT‐IR spectrum of 2‐(2‐Bromophenyl)‐1H‐benzimidazole. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4-(2-bromophenyl)-1h-imidazole. Available at: [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

PubChem. (n.d.). 2-(2-bromophenyl)-1h-imidazole. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-((2-Bromophenyl)sulfonyl)-1H-imidazole | C9H7BrN2O2S | CID 26369983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of 1-(2-Bromophenyl)-1H-imidazole in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Bromophenyl)-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 1-(2-Bromophenyl)-1H-imidazole is a versatile heterocyclic compound with significant potential in medicinal chemistry, making a thorough understanding of its solubility profile essential for formulation development and synthetic applications.[1] This technical guide provides a comprehensive overview of the principles governing the solubility of 1-(2-Bromophenyl)-1H-imidazole in organic solvents. It delves into the theoretical underpinnings of solubility, offers detailed experimental protocols for its determination, and discusses the anticipated solubility trends based on the molecule's structural features and the properties of common organic solvents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development and application of imidazole-based compounds.

Introduction: The Significance of 1-(2-Bromophenyl)-1H-imidazole and its Solubility

1-(2-Bromophenyl)-1H-imidazole is a substituted imidazole derivative featuring a bromophenyl group attached to one of the nitrogen atoms of the imidazole ring. The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules, including natural products and synthetic drugs.[2][3] The incorporation of a 2-bromophenyl group introduces specific steric and electronic properties that can modulate the compound's pharmacological activity and its physicochemical characteristics, including solubility.[1]

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[4][5] For drug development, solubility is a pivotal parameter as it directly influences:

-

Bioavailability: A drug must be in a dissolved state to be absorbed into the systemic circulation.

-

Formulation: The choice of excipients and the design of the dosage form are heavily dependent on the drug's solubility.

-

Purification: Crystallization, a common purification technique, relies on differences in solubility.[6]

-

Synthetic Reactions: The choice of solvent for a chemical reaction can significantly impact reaction rates and yields.

Given the importance of this property, a detailed understanding of the factors influencing the solubility of 1-(2-Bromophenyl)-1H-imidazole is paramount for its successful application in research and development.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces and thermodynamic principles.[4][7] The overarching principle is often summarized by the adage "like dissolves like," which signifies that substances with similar polarities tend to be miscible.[8][9]

Intermolecular Forces and Polarity

The solubility of 1-(2-Bromophenyl)-1H-imidazole in a particular organic solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The key intermolecular forces at play include:

-

Dipole-Dipole Interactions: The imidazole ring is polar, and the C-Br bond also possesses a dipole moment.[2] Polar solvents will interact favorably with these dipoles.

-

Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Protic solvents (e.g., alcohols) can form hydrogen bonds with the solute, enhancing solubility.

-

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules.

The 2-bromophenyl group is relatively non-polar, which will favor its interaction with non-polar solvents. Therefore, the overall solubility of 1-(2-Bromophenyl)-1H-imidazole will be a balance between the polar imidazole core and the less polar bromophenyl substituent.

Thermodynamics of Dissolution

The dissolution process can be described by the change in Gibbs free energy (ΔG):

ΔG = ΔH - TΔS

where:

-

ΔH is the enthalpy of solution (heat absorbed or released during dissolution).

-

ΔS is the entropy of solution (change in disorder).

-

T is the temperature in Kelvin.

For a substance to dissolve spontaneously, ΔG must be negative. The enthalpy of solution can be endothermic (requiring energy) or exothermic (releasing energy).[10][11] According to Le Chatelier's principle, if the dissolution is endothermic, increasing the temperature will increase solubility.[11][12] Conversely, for an exothermic process, increasing the temperature will decrease solubility.[11] Most solids exhibit endothermic dissolution in common solvents.[10]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1-(2-Bromophenyl)-1H-imidazole involves a well-defined experimental protocol. The following section outlines a general procedure for obtaining reliable solubility data.

Materials and Equipment

-

1-(2-Bromophenyl)-1H-imidazole (high purity)

-

A range of organic solvents (analytical grade) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system[13][14]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(2-Bromophenyl)-1H-imidazole to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[10] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Develop and validate an analytical method for the quantification of 1-(2-Bromophenyl)-1H-imidazole using HPLC-UV or GC-MS.[13][14] Method validation should include assessments of linearity, accuracy, precision, and specificity.[15]

-

Prepare a series of standard solutions of 1-(2-Bromophenyl)-1H-imidazole of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Analyze the diluted samples and determine their concentrations using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 1-(2-Bromophenyl)-1H-imidazole in each solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Predicted Solubility Profile and Data Presentation

Influence of Solvent Polarity

The principle of "like dissolves like" provides a strong basis for predicting the solubility of 1-(2-Bromophenyl)-1H-imidazole.[8][9]

Caption: Predicted solubility based on solvent polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the imidazole nitrogen and have strong dipole moments. High solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have significant dipole moments but cannot donate hydrogen bonds. Moderate to high solubility is anticipated due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The interactions between the solute and these solvents will be dominated by weaker van der Waals forces. The non-polar bromophenyl group will contribute to some solubility, but overall, lower solubility is expected compared to polar solvents.

Data Summary Table

For reporting experimental results, a well-structured table is essential for easy comparison.

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Low to Moderate | To be determined |

| Dichloromethane | 3.1 | Moderate to High | To be determined |

| Ethyl Acetate | 4.4 | Moderate to High | To be determined |

| Acetone | 5.1 | High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Methanol | 6.6 | High | To be determined |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-(2-Bromophenyl)-1H-imidazole in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. While predictions based on molecular structure are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. Future work could involve the systematic measurement of the solubility of a series of substituted phenyl-imidazoles to develop quantitative structure-property relationships (QSPR) that could aid in the prediction of solubility for novel compounds in this class.[16][17][18]

References

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-

Potter, T. D., & Gilkes, N. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(10), 9265-9308. [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Fu, J. K., & Luthy, R. G. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

PubChem. (n.d.). 1-((2-Bromophenyl)sulfonyl)-1H-imidazole. Retrieved from [Link]

-

ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]

-

PubMed. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved from [Link]

-

IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

-

Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

-

OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

-

Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Solubility [chem.fsu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. omicsonline.org [omicsonline.org]

- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity Analysis of 1-(2-Bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for 1-(2-Bromophenyl)-1H-imidazole